5-Chloro-1-isobutyl-1H-pyrazole
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Overview
Description
5-Chloro-1-isobutyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a chlorine atom attached to the pyrazole ring. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-isobutyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of 3-chloropyridine-2-hydrazine with isobutyl ketone under reflux conditions can yield the desired pyrazole . Another method involves the use of transition-metal catalysts, such as palladium or copper, to facilitate the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize cost-effective and readily available starting materials, along with optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the pyrazole to its reduced form.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in alcohol or ether solvents.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-1-isobutyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, pyrazole derivatives have been shown to inhibit certain kinases and proteases, which play crucial roles in cellular signaling and disease progression . The exact molecular targets and pathways involved can vary based on the specific application and structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-vinyl-1H-pyrazole: Similar in structure but with a vinyl group instead of an isobutyl group.
3-Alkenyl-5-chloro-1H-pyrazoles: Differ in the alkenyl substitution pattern.
Uniqueness
5-Chloro-1-isobutyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isobutyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C7H11ClN2 |
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Molecular Weight |
158.63 g/mol |
IUPAC Name |
5-chloro-1-(2-methylpropyl)pyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3 |
InChI Key |
YXTVVVYYNSRGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)Cl |
Origin of Product |
United States |
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